3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Description
Structure and Synthesis This compound is a benzoic acid derivative featuring a methoxy group at the 4-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 3-position (Figure 1). Its molecular formula is reported as C₁₄H₁₆N₂O₃, with a molecular weight of approximately 280.3 g/mol (calculated), though discrepancies exist in literature (e.g., 296.31 g/mol in one source) .
Applications
Pyrazole-containing benzoic acids are often explored for pharmaceutical and material science applications. For example, pyrazole derivatives are studied as corrosion inhibitors and intermediates in drug synthesis (e.g., luteolin-cinnamic acid conjugates ).
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQRQOVLIJMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360161 | |
| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-93-7 | |
| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
Table 1: Structural Analogs and Their Properties
†Discrepancies noted in molecular weight and CAS numbers across sources .
Biological Activity
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (CAS Number: 887408-93-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.30 g/mol
- CAS Number : 887408-93-7
The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer properties. The methoxy and benzoic acid functionalities enhance its solubility and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Research indicates that 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid exhibits inhibitory effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM depending on the structural modifications of the pyrazole moiety .
The mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Destabilization : Similar to other pyrazole derivatives, it may act as a microtubule-destabilizing agent, disrupting mitotic spindle formation in cancer cells .
- Apoptosis Induction : Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis and enhances caspase-3 activity, a key marker of programmed cell death .
Synthesis and Evaluation
A study focused on synthesizing novel pyrazole derivatives reported that compounds similar to 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid were evaluated for their cytotoxicity against carcinoma cell lines using the MTT assay. The results indicated promising bioactivity with specific derivatives showing lower toxicity to normal cells compared to their efficacy against cancer cells .
Comparative Analysis Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization, Apoptosis induction |
| Cisplatin | MDA-MB-231 | 3.78 | DNA alkylation |
| Novel Pyrazole Derivative | HepG2 | 5.35 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
